molecular formula C24H22ClN5O B2708055 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1115318-27-8

1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2708055
CAS No.: 1115318-27-8
M. Wt: 431.92
InChI Key: QXQBMJYQOYQOSN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core linked to a 4-chlorophenyl group and a piperazine ring, with an acetylated phenyl moiety.

Properties

IUPAC Name

1-[4-[4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-17(31)18-4-8-21(9-5-18)28-12-14-29(15-13-28)24-23-16-22(27-30(23)11-10-26-24)19-2-6-20(25)7-3-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBMJYQOYQOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a piperazine derivative, often under reflux conditions in a suitable solvent like ethanol.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced using a chlorinated reagent in the presence of a base.

    Final coupling with ethanone: The final step involves coupling the intermediate with ethanone, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

Biological Activities

1. Antitumor Potential
Recent studies have highlighted the antitumor properties of pyrazolo[1,5-a]pyrazine derivatives. The compound's structural framework allows it to interact with various cellular pathways implicated in cancer progression. Research indicates that similar compounds exhibit selective inhibition of protein kinases involved in tumor growth, suggesting that this compound may share these properties .

2. Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial activity against a range of pathogens. The presence of the piperazine and pyrazolo moieties can enhance the interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies

Case Study 1: Antitumor Activity
A study investigating pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through targeted kinase inhibition. Similar mechanisms are anticipated for the compound , potentially leading to effective treatments for various cancers .

Case Study 2: Antimicrobial Efficacy
Research on related compounds has shown significant activity against both Gram-positive and Gram-negative bacteria. The structural features that facilitate membrane penetration and receptor binding are likely present in this compound as well, warranting further investigation into its antimicrobial properties .

Mechanism of Action

The mechanism of action of 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing pyrazolo-heterocyclic cores, piperazine linkers, and substituted aryl groups. Key distinctions lie in ring systems, substituent positions, and functional groups, which influence physicochemical properties and bioactivity.

Key Observations :

  • Ring Systems : Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (LDN193189) or pyrazole (). Pyrimidine/pyrazine cores enhance π-π stacking in target binding .
  • Substituents : The 4-chlorophenyl group in the target and QD17 may improve lipophilicity and receptor affinity compared to unsubstituted analogs .
  • Synthesis : Microwave-assisted methods () offer higher efficiency for pyrazolo-heterocycles than traditional SNAr or substitution routes .
Table 2: Pharmacological and Physicochemical Profiles
Compound Melting Point (°C) Bioactivity Purity (%) Molecular Weight Reference
Target Compound Not reported ~490 (estimated)
QD17 180.6–183.4 Dual H3 receptor antagonism, antioxidant 100 521.98
Dinaciclib CDK inhibitor (anticancer) 519.62
8a–h () Antimicrobial (exceeding reference drugs) ~450–500
QD3 () 162–163.6 H3 receptor ligand 98.12 506.04

Key Findings :

  • The target compound’s pyrazolo-pyrazine core may similarly target kinases or GPCRs.
  • Physicochemical Properties : Chlorophenyl and acetyl groups enhance lipophilicity (logP ~3–4), favoring blood-brain barrier penetration for CNS targets . Higher purity (>98%) in QD analogs correlates with optimized synthetic protocols .

Mechanistic and Functional Insights

  • Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines with sulfonyl groups () exhibit enhanced antimicrobial effects due to electron-withdrawing substituents improving membrane interaction .
  • Receptor Binding : Piperazine flexibility allows conformational adaptation in H3 receptor ligands (), while rigid pyrazolo cores (e.g., LDN193189) favor kinase inhibition .
  • Synthetic Challenges : Lower yields (e.g., 18% for QD12 in ) arise from steric hindrance in multi-step substitutions, suggesting microwave or catalyst-driven optimization for the target compound .

Biological Activity

The compound 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one represents a novel class of pyrazolo[1,5-a]pyrazine derivatives. These compounds have garnered interest due to their potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H21ClN4O\text{C}_{20}\text{H}_{21}\text{Cl}\text{N}_4\text{O}

This structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

1. Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. Specifically, these compounds have been shown to inhibit various cancer cell lines through mechanisms involving:

  • MAPKAP-K2 inhibition : This pathway is critical for cell proliferation and survival in cancer cells. Compounds similar to the one have demonstrated potent inhibitory effects on this kinase, suggesting potential for cancer therapeutics .
  • Synergistic effects with existing chemotherapeutics : Research has indicated that certain pyrazole derivatives can enhance the efficacy of standard chemotherapeutic agents like doxorubicin, leading to increased cytotoxicity in breast cancer cell lines .

2. Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. Studies involving related piperazine derivatives have shown:

  • Anxiolytic-like effects : The compound's interaction with the serotonergic system and GABAA receptor benzodiazepine sites suggests potential use in treating anxiety disorders .
  • Mechanisms of action : Behavioral tests such as the elevated plus maze and light-dark box tests have demonstrated that these compounds can significantly reduce anxiety-like behaviors in animal models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorMAPKAP-K2 inhibition
AnxiolyticInteraction with GABAA receptor
Synergistic with ChemotherapyEnhanced cytotoxicity with doxorubicin

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of pyrazolo[1,5-a]pyrazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), several compounds were found to exhibit significant cytotoxic effects. The combination index method revealed that certain derivatives could synergistically enhance the effects of doxorubicin, suggesting a promising avenue for developing combination therapies.

Case Study 2: Neuropharmacological Assessment

A recent pharmacological evaluation of a related piperazine derivative (LQFM192) demonstrated anxiolytic-like effects mediated through serotonergic pathways. The study employed various behavioral assays to confirm the anxiolytic potential, indicating that similar compounds may offer new therapeutic options for anxiety disorders .

Q & A

Q. What synthetic methodologies are effective for preparing the pyrazolo[1,5-a]pyrazine-piperazine scaffold in this compound?

Answer: The synthesis of this scaffold involves multi-step strategies:

  • Microwave-assisted synthesis (e.g., coupling 2-(phenylsulfonyl)ethanone derivatives with aminoazopyrazoles under controlled microwave irradiation) improves yield and reduces reaction time .
  • One-pot reactions using 2-chloroacetyl chloride or benzoyl chlorides with piperazine intermediates under reflux in DMF or DCM, followed by ice quenching, are effective for introducing the ethanone moiety .
  • Key reagents : Chlorinated acetylating agents (e.g., 2-chloroacetyl chloride), anhydrous sodium acetate as a base, and DMF as a solvent are critical for regioselectivity .

Example Reaction Conditions Table:

StepReagents/ConditionsYieldReference
Piperazine couplingDMF, NaOAc, 2-chloroacetyl chloride, reflux (16h)55–94%
CyclizationMicrowave (150–200 W, 30 min)75–90%

Q. How can researchers characterize the structural and purity profile of this compound?

Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system with space group P1, lattice parameters a = 7.1709 Å, b = 10.6982 Å) .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., aromatic protons at δ 7.32–7.00 ppm for chlorophenyl groups) .
  • HPLC-MS : Confirm molecular weight (e.g., m/z = 411.88 for C22_{22}H22_{22}ClN3_3O3_3) and purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Answer:

  • Binding assays : Screen for dopamine receptor (e.g., D4 subtype) affinity using radioligand displacement (IC50_{50} < 100 nM for high potency) .
  • Antimicrobial testing : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing zone inhibition to reference drugs like ciprofloxacin .
  • Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., leukemia, breast cancer) to identify IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups to modulate receptor binding. SAR data from D4 ligands suggest bulky substituents reduce efficacy .
  • Scaffold hopping : Introduce pyrimidine or quinoline rings instead of pyrazolo[1,5-a]pyrazine to enhance metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with D4 receptor residues (e.g., Ser196 in TM5) .

Example SAR Table:

ModificationBiological EffectReference
4-Cl → 4-OCH3_3Reduced D4 affinity (IC50_{50} ↑ 2-fold)
Piperazine → morpholineLoss of antifungal activity

Q. How should researchers address contradictory data in antimicrobial efficacy (e.g., sulfone group effects)?

Answer:

  • Hypothesis testing : If derivatives with one sulfone group outperform bis-sulfones, validate via:
    • ROS assays : Measure reactive oxygen species (ROS) generation to link sulfone count to oxidative stress mechanisms .
    • Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption efficiency .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across biological replicates .

Q. What mechanistic studies elucidate its mode of action as a dopamine D4 antagonist?

Answer:

  • Functional assays : Measure cAMP inhibition in CHO-K1 cells expressing human D4 receptors to confirm antagonist properties .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to identify stable binding poses (e.g., π-π stacking with Phe98 in TM6) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kon_{on}/koff_{off}) .

Q. How can computational methods predict metabolic stability and toxicity?

Answer:

  • In silico tools :
    • SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of piperazine) .
    • ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
  • Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites in microsomal assays .

Q. What experimental designs mitigate challenges in scaling up synthesis?

Answer:

  • DoE (Design of Experiments) : Optimize solvent (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., Pd/C for hydrogenation) using response surface methodology .
  • Process analytics : Implement PAT (Process Analytical Technology) via inline FTIR to monitor reaction progression .

Q. How to evaluate photostability and degradation under varying pH conditions?

Answer:

  • Forced degradation studies :
    • Photolysis : Expose to UV light (λ = 254 nm) for 48h; analyze by HPLC for decomposition products .
    • Hydrolysis : Incubate in buffers (pH 1–13) at 40°C; track degradation via 1H^{1}\text{H} NMR .

Q. What strategies improve solubility for in vivo studies without compromising activity?

Answer:

  • Salt formation : Prepare hydrochloride salts (e.g., using HCl in Et2_2O) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to maintain bioavailability .

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